1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIX-01338 (Hydrat) ist eine chemische Verbindung, die für ihre Rolle als Histon-Lysin-Methyltransferase-Inhibitor bekannt ist . Es wird hauptsächlich in der Genregulationsforschung verwendet, da es die Methylierung von Histonproteinen hemmen kann, die eine entscheidende Rolle bei der Regulierung der Genexpression spielen .
Wirkmechanismus
Target of Action
BIX-01338 hydrate primarily targets histone lysine methyltransferases (HKMTs) , specifically inhibiting the enzyme G9a . HKMTs play a crucial role in the epigenetic regulation of gene expression by adding methyl groups to lysine residues on histone proteins, which can either activate or repress gene transcription .
Mode of Action
BIX-01338 hydrate interacts with its target by binding to the active site of G9a, thereby inhibiting its methyltransferase activity . This inhibition prevents the methylation of histone H3 at lysine 9 (H3K9), a modification typically associated with gene repression . As a result, genes that were previously silenced by H3K9 methylation may become reactivated.
Biochemical Pathways
The inhibition of G9a by BIX-01338 hydrate affects several biochemical pathways, particularly those involved in epigenetic regulation . By preventing H3K9 methylation, BIX-01338 hydrate can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . This can lead to changes in cellular behavior and function, potentially reversing abnormal gene silencing seen in various diseases, including cancer .
Pharmacokinetics
The pharmacokinetic profile of BIX-01338 hydrate includes its absorption, distribution, metabolism, and excretion (ADME) properties. While specific data on BIX-01338 hydrate’s ADME properties are limited, general characteristics can be inferred based on its chemical structure. The compound is likely to be absorbed and distributed effectively due to its moderate molecular weight and solubility in DMSO . Metabolism may involve hepatic enzymes, and excretion is expected to occur via renal and biliary routes. These properties collectively impact its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, BIX-01338 hydrate’s inhibition of G9a leads to decreased H3K9 methylation . This results in the reactivation of previously silenced genes, which can induce changes in cell cycle progression, promote apoptosis in cancer cells, and enhance differentiation in stem cells . These effects make BIX-01338 hydrate a promising compound for research in cancer therapy and regenerative medicine.
Action Environment
The efficacy and stability of BIX-01338 hydrate can be influenced by various environmental factorsTemperature, pH, and light exposure are critical for maintaining its stability . The compound should be stored at -20°C, away from moisture and light, to preserve its activity . Additionally, the presence of certain solvents, such as DMSO, can enhance its solubility and bioavailability, which is crucial for its effective use in experimental settings .
Biochemische Analyse
Biochemical Properties
BIX-01338 hydrate plays a significant role in biochemical reactions, particularly as an inhibitor of histone lysine methyltransferase . This interaction involves enzymes such as PRMT1, SET7/9, G9a, and SUV39H1 . The nature of these interactions is competitive, with BIX-01338 hydrate acting as a SAM-competitive inhibitor .
Cellular Effects
BIX-01338 hydrate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to affect the growth of mES, MEF, and HeLa cells .
Molecular Mechanism
The molecular mechanism of action of BIX-01338 hydrate involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . It exerts its effects at the molecular level by inhibiting a broad-spectrum of histone methyltransferases .
Metabolic Pathways
BIX-01338 hydrate is involved in metabolic pathways related to histone methylation . It interacts with enzymes such as PRMT1, SET7/9, G9a, and SUV39H1
Analyse Chemischer Reaktionen
BIX-01338 (Hydrat) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden
Vorbereitungsmethoden
Die Synthese von BIX-01338 (Hydrat) umfasst mehrere Schritte, darunter die Reaktion von 1-{2-[4-(4-Methoxybenzoyloxy)phenyl]ethyl}-2-(4-trifluoromethylbenzoylamino)-1H-benzoimidazol-5-carbonsäure mit Wasser zur Bildung des Hydrats . Die spezifischen Reaktionsbedingungen und industriellen Produktionsmethoden sind in der öffentlichen Domäne nicht leicht verfügbar, beinhalten aber typischerweise Standard-Organosynthesetechniken und Reinigungsprozesse, um einen hohen Reinheitsgrad zu erreichen .
Biologische Aktivität
The compound 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid; hydrate is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into key functional groups:
- Benzimidazole core : Known for its diverse biological activities.
- Benzoyl moieties : Contributing to hydrophobic interactions and potentially enhancing bioactivity.
- Carboxylic acid group : Implicated in solubility and interaction with biological targets.
The biological activity of benzimidazole derivatives often involves:
- Inhibition of Enzymes : Many benzimidazoles act as inhibitors of various kinases, including VEGFR-2 and FGFR-1, which are crucial in cancer progression and angiogenesis.
- Topoisomerase Inhibition : Compounds similar to the one have shown to inhibit topoisomerase II, an essential enzyme for DNA replication, thereby inducing apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings on the biological activity of similar benzimidazole derivatives:
Compound Name | Assay Type | IC50 Value (µM) | Target/Activity Description |
---|---|---|---|
Benzimidazole A | VEGFR-2 Inhibition | 0.93 | Potent inhibitor, affecting angiogenesis |
Benzimidazole B | FGFR-1 Inhibition | 3.74 | Antitumor activity through kinase inhibition |
Benzimidazole C | Antiproliferative | 0.66 | Growth inhibition in NCI cancer cell lines |
Benzimidazole D | Topoisomerase II Inhibition | 10.5 | Induces apoptosis in various cancer lines |
Case Studies
- Antitumor Activity : A study assessed the efficacy of various benzimidazole derivatives against a panel of 21 human cancer cell lines. The results indicated that compounds similar to the target compound exhibited significant growth inhibition, comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Research has shown that certain benzimidazole derivatives possess antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups and specific aryl substitutions was crucial for enhancing their antimicrobial efficacy .
- Mechanistic Studies : Detailed mechanistic studies revealed that the binding interactions between the benzimidazole scaffold and target enzymes involve hydrogen bonding and hydrophobic interactions, which are critical for their inhibitory effects on kinases involved in tumor growth .
Eigenschaften
IUPAC Name |
1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24F3N3O6.H2O/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35;/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTPCGBKXOESTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26F3N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.